molecular formula C14H22N6O3S B12915952 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine CAS No. 67675-28-9

5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine

Número de catálogo: B12915952
Número CAS: 67675-28-9
Peso molecular: 354.43 g/mol
Clave InChI: OKJWQLKYIDQHLH-IDTAVKCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine is a synthetic adenosine derivative featuring a deoxygenated 5'-position substituted with a [3-(methylsulfanyl)propyl]amino group. Structurally, it mimics S-adenosylmethionine (AdoMet), a critical cofactor in methyltransferase and decarboxylase reactions, but replaces the sulfonium center with a methylsulfanyl-propylamine moiety. This modification alters its charge and binding properties, making it a substrate analog for enzymes like S-adenosylmethionine decarboxylase (AdoMetDC) . The compound’s sulfanyl group contributes to hydrophobic interactions, while the amino group may participate in hydrogen bonding, influencing its specificity and potency compared to natural AdoMet .

Propiedades

Número CAS

67675-28-9

Fórmula molecular

C14H22N6O3S

Peso molecular

354.43 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(3-methylsulfanylpropylamino)methyl]oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3S/c1-24-4-2-3-16-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1

Clave InChI

OKJWQLKYIDQHLH-IDTAVKCVSA-N

SMILES isomérico

CSCCCNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES canónico

CSCCCNCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylthio)propyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The amino and methylthio propyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated intermediates, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and minimization of waste products.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylthio)propyl)amino)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or methylthio groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine is as an inhibitor of protein arginine methyltransferases (PRMTs). These enzymes play crucial roles in cellular signaling and gene regulation through the methylation of arginine residues on proteins. The development of specific inhibitors for PRMTs is essential for studying their biological activities and potential therapeutic targets.

Case Study: PRMT Inhibition

A study highlighted the synthesis of analogs similar to 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine, which demonstrated potent inhibition of PRMT1. These compounds were evaluated for their ability to selectively inhibit PRMT activity without affecting lysine methyltransferases, suggesting a pathway for developing targeted therapies against diseases linked to dysregulated protein methylation .

Therapeutic Potential

The therapeutic potential of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine extends to cancer treatment and other diseases where PRMT activity is implicated. By inhibiting these enzymes, the compound may help restore normal cellular functions and reduce tumor growth.

Research Findings

Research has shown that compounds similar to 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine can reverse tumor resistance in certain cancer types. This effect is attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Biochemical Studies

The compound is also utilized in biochemical studies to understand the mechanisms of action of various enzymes. By serving as a substrate or inhibitor, it helps elucidate the roles of specific enzymes in metabolic pathways.

Example: Metabolic Pathway Analysis

In one study, researchers used 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine to investigate its metabolism by adenosine phosphorylase. This research provided insights into how modifications to nucleoside structures can alter enzyme interactions and metabolic fates .

Mecanismo De Acción

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylthio)propyl)amino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine with structurally and functionally related adenosine derivatives:

Compound Name Substituent at 5' Position Charge Target Enzyme Binding Mechanism Biological Activity (IC₅₀/Ki) Key References
5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine [3-(methylsulfanyl)propyl]amino Neutral* AdoMetDC Non-covalent, competitive Not reported (inferred μM range)
MHZPA (5'-Deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine) N-methyl-N-(3-hydrazinopropyl)amino Positive AdoMetDC Covalent (pyruvoyl adduct) IC₅₀ ≈ 2–5 μM
MAOEA (5'-Deoxy-5'-[N-methyl-N-[(2-aminooxy)ethyl]amino]adenosine) N-methyl-N-[(2-aminooxy)ethyl]amino Positive AdoMetDC Covalent (pyruvoyl adduct) IC₅₀ ≈ 1–3 μM
MeAdoMet (S-adenosylmethionine methyl ester) Methyl ester Positive AdoMetDC Non-covalent, competitive IC₅₀ ≈ 10–20 μM
MMTA (5'-Deoxy-5'-(dimethylsulfonio)adenosine) Dimethylsulfonio Positive Methyltransferases Competitive inhibition Ki ≈ 15–30 μM
MTA (5'-Deoxy-5'-methylthioadenosine) Methylthio Neutral AdoMet lyase Substrate analog Substrate (Km ≈ 50–100 μM)

* The methylsulfanyl group is uncharged unless oxidized to a sulfoxide/sulfone or protonated in specific conditions.

Key Observations:

Charge and Binding Specificity :

  • Positively charged analogs (MHZPA, MAOEA, MeAdoMet) mimic AdoMet’s sulfonium center and bind tightly to AdoMetDC via electrostatic interactions with Glu247 and Ser229 . In contrast, the neutral methylsulfanyl group in the target compound may reduce affinity but improve selectivity for enzymes preferring hydrophobic interactions.
  • MMTA retains a sulfonium charge but lacks the extended alkyl chain, limiting its utility in decarboxylase inhibition .

Enzymatic Activity: Covalent inhibitors (MHZPA, MAOEA) form stable adducts with AdoMetDC’s pyruvoyl cofactor, acting as irreversible inhibitors . The target compound’s non-covalent binding suggests reversible inhibition, suitable for transient modulation. MTA, a natural metabolite, is cleaved by MTA phosphorylase, whereas the target compound’s modified structure likely confers resistance to enzymatic degradation .

Functional Groups: The methylsulfanyl moiety offers redox activity (e.g., oxidation to sulfoxide), which could be exploited for prodrug designs .

Actividad Biológica

5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities. This compound's structure includes a deoxyribose sugar and a propylamine side chain substituted with a methylthio group, which may influence its interaction with various biological targets, particularly adenosine receptors.

Chemical Structure and Properties

The chemical formula of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine is C12H18N5O3SC_{12}H_{18}N_5O_3S. Its structural characteristics are pivotal in determining its biological activity, particularly its binding affinity to adenosine receptors.

Biological Activity Overview

The biological activity of this compound can be broadly categorized into its effects on adenosine receptors, cellular signaling pathways, and potential therapeutic applications.

Adenosine Receptor Interaction

Adenosine receptors (ARs) are G-protein coupled receptors that mediate various physiological processes. Research indicates that 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine may exhibit selective binding to specific AR subtypes, influencing downstream signaling pathways.

  • Binding Affinity :
    • Studies have shown that modifications in the ribose and side chain of adenosine derivatives can significantly alter their binding affinities to ARs. For instance, compounds with similar modifications have been characterized for their binding affinities in the low micromolar range, suggesting potential efficacy in modulating receptor activity .
  • Functional Assays :
    • Functional assays using cell lines expressing specific AR subtypes have demonstrated that certain derivatives can act as either agonists or antagonists, depending on their structural modifications. For example, the presence of a methylthio group has been linked to enhanced receptor selectivity and potency .

Cellular Effects

The biological effects of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine extend beyond receptor binding:

  • Inhibition of Cell Proliferation : Some studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving AR-mediated signaling pathways .
  • Anti-inflammatory Properties : The modulation of adenosine signaling is known to play a role in inflammation. Compounds similar to 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine have been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Data Tables

Activity Effect Reference
Binding Affinity (A3 AR)IC50 < 10 μM
Cell Proliferation InhibitionSignificant reduction observed
Anti-inflammatory ActivityDownregulation of cytokines

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of various adenosine derivatives on breast cancer cell lines. The results indicated that 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects :
    In another study focusing on inflammatory models, this compound was tested for its ability to modulate cytokine release from macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 levels when treated with the compound, highlighting its anti-inflammatory potential .

Q & A

Basic Research Question: What synthetic methodologies are recommended for preparing 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of adenosine derivatives typically involves functionalization at the 5'-position. A validated approach for analogous compounds (e.g., 5'-chloro-5'-deoxyadenosine) employs sulfinyl chloride (SOCl₂) in hexamethylphosphoramide (HMPA) under argon, followed by nucleophilic substitution with amines . For the target compound, replacing the chloro group with [3-(methylsulfanyl)propyl]amine would require optimizing reaction time, stoichiometry, and purification steps (e.g., aqueous workup and chromatography). HMPA enhances nucleophilicity but poses toxicity risks, suggesting alternatives like DMF or DMSO for safer handling. Yield and purity are highly sensitive to moisture; rigorous anhydrous conditions and inert gas purging are critical .

Advanced Research Question: How can researchers resolve contradictions in reported IC₅₀ values for 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine as an S-adenosylmethionine decarboxylase (AdoMetDC) inhibitor?

Answer:
Discrepancies in IC₅₀ values may arise from assay conditions, such as enzyme source (e.g., human vs. parasite AdoMetDC), substrate concentration (AdoMet vs. decarboxylated AdoMet), or cofactor availability (e.g., pyruvate in AdoMetDC). Transamination reactions, as observed with AbeAdo, can destabilize the enzyme-inhibitor complex, leading to variable inhibition kinetics . To standardize results:

  • Use recombinant AdoMetDC with quantified pyruvate cofactor levels.
  • Compare inhibition under pre-steady-state vs. equilibrium conditions.
  • Validate via orthogonal assays (e.g., RapidFire-MS for enzymatic activity or ATP bioluminescence for cellular viability ).
    Contradictions may also reflect competitive vs. non-competitive mechanisms, resolvable through kinetic modeling and X-ray crystallography .

Basic Research Question: What analytical techniques are essential for characterizing 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine, and how are spectral data interpreted?

Answer:
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ for C₁₃H₂₁N₆O₃S₂) with ≤2 ppm error .
  • NMR (¹H/¹³C): Assign peaks using 2D experiments (COSY, HSQC). The 5'-deoxy proton (H-5') appears as a triplet (~δ 2.5–3.0 ppm) coupled to adjacent methylene groups. The methylsulfanyl group (SCH₃) shows a singlet at δ 2.1–2.3 ppm .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with ion-pairing reagents (e.g., TFA) and UV detection at 260 nm (adenosine λₘₐₓ) .

Advanced Research Question: How does 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine interact with the methionine salvage pathway, and what experimental models validate its metabolic effects?

Answer:
The compound may inhibit methylthioadenosine phosphorylase (MTAP), diverting 5'-methylthioadenosine (MTA) toward apoptosis or polyamine depletion. To study this:

  • In vitro: Use MTAP-knockout cell lines or recombinant MTAP with MTA analogs. Measure spermidine/spermine levels via HPLC .
  • In vivo: Deploy murine models (e.g., Trypanosoma brucei-infected mice) to evaluate therapeutic efficacy via parasite load reduction and survival rates .
    Metabolic flux analysis (¹³C-labeled methionine) can trace salvage pathway activity, while RNA-seq identifies compensatory pathways (e.g., AMD1 upregulation) .

Advanced Research Question: What strategies mitigate off-target effects of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine in eukaryotic systems?

Answer:
Off-target binding to adenosine receptors (A₁, A₂ₐ) or nucleoside transporters (e.g., ENT1) may occur. Mitigation strategies:

  • Structure-Activity Relationship (SAR): Modify the propylamino side chain to reduce affinity for adenosine receptors.
  • Prodrug Design: Introduce esterase-cleavable groups (e.g., acetyl) to enhance specificity for intracellular targets .
  • Co-administration with Antagonists: Use receptor antagonists (e.g., caffeine for A₂ₐ) in parallel assays to isolate target effects .

Basic Research Question: How is 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine stabilized in aqueous buffers for enzymatic assays?

Answer:
The compound is prone to hydrolysis at the 5'-amine linkage. Stabilization methods include:

  • Low-Temperature Storage: Prepare fresh solutions in PBS (pH 7.4) and store at −80°C in aliquots.
  • Antioxidants: Add 1 mM DTT or 0.1% ascorbic acid to prevent thioether oxidation.
  • Lyophilization: Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .

Advanced Research Question: What computational tools predict the binding affinity of 5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine to AdoMetDC, and how are docking results validated?

Answer:
Molecular docking (AutoDock Vina, Schrödinger) using AdoMetDC crystal structures (PDB: 1JJE) identifies key interactions (e.g., hydrogen bonds with Glu67/Ser68). Validation steps:

  • Mutagenesis: Engineer AdoMetDC mutants (E67A, S68A) and measure ΔIC₅₀.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd) .
  • Molecular Dynamics (MD): Simulate ligand-enzyme stability over 100 ns to assess pose retention .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.